Product packaging for Melphalan N-oxide(Cat. No.:)

Melphalan N-oxide

Cat. No.: B12286053
M. Wt: 321.20 g/mol
InChI Key: GSKQMLGAUOTSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Melphalan (B128) Derivatives in Chemotherapeutic Development

Melphalan, a nitrogen mustard derivative of the amino acid phenylalanine, functions by creating covalent bonds with DNA, thereby disrupting its replication and leading to cancer cell death. asianpubs.orgresearchgate.netchemicalbook.com Despite its effectiveness, melphalan's use can be limited by issues such as drug resistance and toxicity to healthy cells. clinicaltrials.gov This has spurred the development of numerous melphalan derivatives designed to enhance its anticancer properties. researchgate.net These modifications often target the carboxyl or amino groups of the melphalan molecule to improve aspects like cellular uptake, cytotoxicity, and the ability to induce apoptosis. researchgate.net The overarching goal is to create analogues that are more potent against cancer cells while minimizing harm to normal tissues. researchgate.net

Significance of N-Oxide Modification in Alkylating Agent Chemistry

The introduction of an N-oxide group to a nitrogen mustard compound like melphalan is a strategic modification aimed at creating a prodrug. acs.orgnih.gov A prodrug is an inactive or less active molecule that is converted into its active form within the body. In the case of N-oxides of alkylating agents, this conversion is often designed to be triggered by the unique microenvironment of solid tumors, particularly the condition of low oxygen known as hypoxia. nih.govresearchgate.net

The N-oxide group generally reduces the reactivity of the nitrogen mustard, rendering the compound less cytotoxic in its prodrug form. acs.org Under hypoxic conditions, which are common in solid tumors, specific enzymes can reduce the N-oxide back to the parent tertiary amine. nih.gov This targeted activation unleashes the cytotoxic potential of the alkylating agent preferentially within the tumor, thereby aiming to reduce systemic toxicity. nih.govresearchgate.net This approach is a key area of research in the development of hypoxia-activated prodrugs (HAPs). nih.gov

Overview of Key Research Areas for Melphalan N-oxide

Research into this compound, though not as extensive as for its parent compound, logically centers on its potential as a hypoxia-activated prodrug. The primary areas of investigation for such a compound would theoretically include:

Synthesis and Chemical Characterization: The initial step in researching this compound involves its chemical synthesis, likely through the oxidation of the tertiary amine group of melphalan. Subsequent characterization would establish its physical and chemical properties.

Bioreductive Activation: A crucial area of study is the mechanism of its conversion back to melphalan. Research would focus on identifying the specific enzymes responsible for this reduction and confirming that this process is indeed enhanced under hypoxic conditions.

Preclinical Evaluation: In vitro studies using cancer cell lines would be necessary to assess the cytotoxicity of this compound under both normal oxygen (normoxic) and hypoxic conditions. An ideal outcome would be significantly higher toxicity in the hypoxic environment. Subsequent in vivo studies in animal models would be required to evaluate its anti-tumor efficacy and toxicity profile compared to melphalan itself.

While the volume of published research specifically detailing "this compound" is limited, the conceptual framework for its investigation is well-established within the field of medicinal chemistry and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Cl2N2O3 B12286053 Melphalan N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQMLGAUOTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Derivatization Strategies

Advanced Synthetic Routes to Melphalan (B128) N-oxide

Detailed, peer-reviewed methodologies for the direct synthesis of Melphalan N-oxide, including both direct oxidation of the nitrogen mustard moiety and stereoselective approaches, are not well-described in the current body of scientific literature. General methods for the N-oxidation of nitrogen mustards exist, suggesting the theoretical possibility of synthesizing this compound. This process would involve the controlled oxidation of the tertiary amine within the bis(2-chloroethyl)amino group to form the corresponding N-oxide. However, specific reaction conditions, catalysts, and stereoselective outcomes for melphalan have not been published.

Specific stereoselective synthesis approaches for this compound have not been detailed in the available research.

Design and Synthesis of this compound Analogues

In contrast to the scarcity of data on this compound itself, extensive research has been conducted on the design and synthesis of melphalan analogues with modified biological activity. These modifications aim to improve efficacy, selectivity, and overcome resistance.

Chemical modifications of the melphalan structure have been shown to significantly improve its anticancer properties. chemicalbook.com The primary sites for these modifications are the amino and carboxyl groups. By altering these functional groups, researchers have been able to generate derivatives with enhanced cytotoxicity against cancer cells. nih.govnih.gov

One key finding is that modifications at both the amino and carboxyl functional groups can lead to compounds with greater toxicity to cancer cell lines than the parent drug, melphalan. nih.gov For instance, certain derivatives have demonstrated a significantly higher level of DNA breaks in cancer cells compared to melphalan, particularly after longer incubation times. nih.govnih.gov These structural changes can also influence the mechanism of action, with some analogues showing a high apoptosis-inducing ability. nih.govnih.gov

A prominent strategy in the design of novel melphalan analogues involves the replacement of the amino group with an amidine group that incorporates a heterocyclic moiety. chemicalbook.comnih.govnih.gov This approach has yielded compounds with significantly altered and often enhanced biological properties.

The synthesis of these analogues typically involves a multi-step process. In one described method, melphalan is first reacted with N-formylmorpholine dimethylacetal to produce a morpholine (B109124) derivative of melphalan (MOR-MEL). This intermediate then serves as a starting material for the synthesis of other derivatives by reacting it with various amines, such as thiomorpholine (B91149), indoline, or 4-(4-morpholinyl) piperidine, to yield the corresponding amine derivatives of melphalan.

The incorporation of these heterocyclic rings, such as morpholine and its analogues, is effective due to their conformational and physicochemical properties. The oxygen atom in the morpholine ring, for example, can increase binding affinity through donor-acceptor interactions and reduces the basicity of the nitrogen atom. The presence of two heteroatoms in the amidine group can provide a flexible conformation, allowing for both lipophilic and hydrophilic interactions.

Studies have shown that a derivative incorporating a thiomorpholine moiety (EM-T-MEL) exhibited the highest biological activity among a series of tested analogues, demonstrating superior cytotoxic and genotoxic properties compared to melphalan. chemicalbook.com Another promising analogue, EM-MOR-MEL, which contains a morpholine ring, also showed enhanced anti-cancer activity. nih.gov

Melphalan AnalogueHeterocyclic MoietyObserved Properties
EM-T-MELThiomorpholineHighest biological activity, higher cytotoxic and genotoxic properties than melphalan. chemicalbook.com
EM-I-MELIndolineSynthesized and evaluated for in vitro anticancer properties. chemicalbook.com
EM-MORPIP-MEL4-(4-morpholinyl) piperidineSynthesized and evaluated for in vitro anticancer properties. chemicalbook.com
EM-MOR-MELMorpholineBetter anti-cancer activity in multiple myeloma cells than melphalan. nih.gov

Esterification of the carboxyl group of melphalan is another critical modification that has been shown to be necessary for improving its effectiveness. nih.gov This modification can increase the bioavailability and cellular penetration of the drug.

The synthesis of these ester derivatives can be carried out using methods such as reaction with 2,2-dimethoxypropane (B42991) in an acidic environment to yield the corresponding methyl esters. This process results in molecules that are much less polar than melphalan itself.

Research has demonstrated that melphalan compounds modified at the carboxyl group to form methyl and ethyl esters (EM-MEL and EE-MEL) are more toxic to cancer cell lines than the parent drug. nih.gov When this esterification is combined with modifications at the amino group, as discussed previously, the resulting dual-modified analogues often exhibit the most potent anticancer activity. nih.gov For example, compounds like EM-MOR-MEL, EE-MOR-MEL, EM-DIPR-MEL, and EE-DIPR-MEL, which are modified at both functional groups, have shown enhanced cytotoxicity. nih.gov

Melphalan AnalogueModificationObserved Effect on Cytotoxicity
EM-MELMethyl ester of the carboxyl groupMore toxic than melphalan. nih.gov
EE-MELEthyl ester of the carboxyl groupMore toxic than melphalan. nih.gov
EM-MOR-MELMethyl ester and morpholine-containing amidine groupMore toxic than melphalan. nih.gov
EE-MOR-MELEthyl ester and morpholine-containing amidine groupMore toxic than melphalan. nih.gov
EM-DIPR-MELMethyl ester and dipropyl-containing amidine groupMore toxic than melphalan. nih.gov
EE-DIPR-MELEthyl ester and dipropyl-containing amidine groupMore toxic than melphalan. nih.gov

Prodrug Conjugation and Advanced Delivery System Development

The therapeutic application of alkylating agents like melphalan is often constrained by their systemic toxicity and lack of tumor specificity. To overcome these limitations, significant research has focused on developing prodrugs and advanced delivery systems. These strategies aim to mask the cytotoxic activity of the drug until it reaches the target tumor site, thereby enhancing efficacy and reducing off-target effects. This section details covalent prodrug strategies and nanoparticle-based delivery systems designed for melphalan.

Covalent modification of melphalan to create prodrugs represents a key strategy to improve its therapeutic index. These prodrugs are designed to be stable in systemic circulation and to release the active melphalan upon encountering specific physiological conditions or enzymes predominantly found in the tumor microenvironment.

Cephalosporin (B10832234) Carbamate (B1207046) Derivatives

A notable example of a targeted prodrug strategy involves the synthesis of cephalosporin carbamate derivatives of melphalan. One such derivative, known as C-Mel, was designed for tumor-selective activation by a β-lactamase enzyme. nih.gov The core concept is to link melphalan to a cephalosporin molecule, rendering the alkylating agent inactive. This prodrug can then be activated at a tumor site where β-lactamase has been selectively delivered, for instance, via an antibody-enzyme fusion protein.

In vitro studies demonstrated that C-Mel was significantly less toxic than melphalan itself, showing a 40-fold lower toxicity in human melanoma cells. nih.gov The activation of C-Mel was shown to be immunologically specific when combined with a recombinant fusion protein (L49-sFv-bL) that targets an antigen on melanoma cells. nih.gov In preclinical animal models, the combination of the L49-sFv-bL fusion protein and C-Mel led to significant regressions and cures of established human melanoma tumors in nude mice, an effect not achieved with melphalan alone. nih.gov

Dipeptide Conjugates

Another successful prodrug approach involves conjugating melphalan with dipeptides, creating compounds that are more lipophilic and can be rapidly transported across cell membranes. Melphalan flufenamide (melflufen) is a prime example of this strategy; it is a peptide-drug conjugate of melphalan and para-fluoro-L-phenylalanine. researchgate.net

Due to its increased lipophilicity, melflufen is quickly taken up by cells. Once inside, it is almost immediately hydrolyzed by intracellular aminopeptidases, which are often overexpressed in cancer cells, to release the hydrophilic and active melphalan. researchgate.net This intracellular trapping of the active drug enhances its cytotoxic effect at the target site. Melflufen, in combination with dexamethasone, has been approved for the treatment of adult patients with relapsed or refractory multiple myeloma. researchgate.netnih.gov

PEG Conjugates

Polyethylene (B3416737) glycol (PEG) is a polymer widely used in drug delivery to improve the pharmacokinetic properties of therapeutic agents. Covalently linking PEG to drugs, a process known as PEGylation, can increase their solubility, prolong their circulation time, and reduce immunogenicity. nih.govcreativepegworks.com

Research has been conducted on the covalent conjugation of melphalan with polyethylene glycols. These conjugates have been synthesized and evaluated for their cytotoxic potential. In studies using a human glioma cell line (U87MG), PEG-melphalan conjugates demonstrated enhanced, dose-dependent cytotoxicity compared to the parent drug. nih.gov This suggests that PEGylation can serve as a viable strategy for improving the delivery and efficacy of melphalan. nih.gov

Prodrug StrategyExample CompoundActivation MechanismKey Research FindingReference
Cephalosporin CarbamateC-MelTumor-targeted β-lactamase40-fold less toxic than melphalan in vitro; led to tumor regression and cures in a mouse model. nih.gov
Dipeptide ConjugateMelphalan Flufenamide (Melflufen)Intracellular aminopeptidasesRapidly transported into cells and hydrolyzed to release melphalan, leading to enhanced antitumor activity. researchgate.net
PEG ConjugatePEG-Melphalan (L-PAM)Hydrolysis (passive)Showed enhanced dose-dependent cytotoxicity in a human glioma cell line. nih.gov

Encapsulating melphalan within nanoparticles is an advanced strategy to address challenges such as its poor stability in solution (hydrolysis) and to enable prolonged, targeted delivery. arvojournals.orgnih.gov Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible copolymer, is a well-characterized material for creating such nanoparticles. nih.govsperatum.com

PLGA Nanoparticle Encapsulation

Researchers have successfully encapsulated melphalan into PLGA nanoparticles using methods like the double-emulsion technique to improve drug loading and reduce its loss during fabrication. arvojournals.orgnih.gov These nanoparticles are designed to provide a sustained release of the drug, which could potentially reduce the need for repeated administrations and lower systemic toxicity. arvojournals.org

Surface Modification for Enhanced Delivery

Bare nanoparticles can be rapidly cleared from circulation by the immune system. To overcome this, nanoparticle surfaces are often modified with various ligands or polymers. frontiersin.orgscispace.com This surface engineering can improve stability, enhance cellular uptake, and target the nanoparticles to specific cells. frontiersin.orgnih.gov

In research models for retinoblastoma, melphalan-loaded PLGA nanoparticles have been surface-modified with several ligands, including:

Polyethylene glycol (PEG): To create a "stealth" effect, reducing opsonization and prolonging circulation time. arvojournals.orgsperatum.com

MPG peptide: A cell-penetrating peptide to enhance uptake into cells. arvojournals.orgnih.gov

TET1 peptide: A peptide for promoting retrograde transport in tissues. arvojournals.orgnih.gov

Studies using retinoblastoma cells (Y79) showed that surface-modified nanoparticles had improved efficacy compared to unmodified nanoparticles. arvojournals.orgresearchgate.net Flow cytometry analysis revealed that surface modifications, particularly with MPG and TET1, led to the highest cellular association and internalization over a 24-hour period. arvojournals.orgnih.gov While unmodified nanoparticles showed a weaker therapeutic effect, the surface-modified versions exhibited efficacy comparable to that of free melphalan, demonstrating the potential of this delivery system. arvojournals.org

Nanoparticle SystemFabrication MethodSurface ModificationPurpose of ModificationKey Research FindingReference
PLGA-MelphalanDouble-emulsionUnmodifiedBaseline controlShowed weaker therapeutic effect (IC50: ~93-166 µM) compared to modified NPs. arvojournals.org
PLGA-MelphalanDouble-emulsionPEG"Stealth" properties to prolong circulation.Improved efficacy relative to unmodified NPs. arvojournals.org
PLGA-MelphalanDouble-emulsionMPGEnhance cellular uptake.Exhibited the highest cell association and internalization at early time points (1.5 and 4 hr). Most efficacious among modified NPs. arvojournals.orgnih.gov
PLGA-MelphalanDouble-emulsionTET1Promote retrograde transport.Showed the highest cell association and internalization after 24 hours. Particularly efficacious at higher doses. arvojournals.orgnih.gov

Molecular and Cellular Mechanisms of Action

Hypoxia-Inducible Factor (HIF) Pathway Modulation by Melphalan (B128) N-oxide

The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular response to low oxygen conditions, playing a significant role in tumor growth, angiogenesis, and metabolism. Melphalan N-oxide has been identified as a potent modulator of this pathway, primarily by targeting the HIF-1α subunit.

This compound (PX-478) has demonstrated a significant capacity to reduce HIF-1α protein levels. This effect is observed in both hypoxic conditions, where HIF-1α typically accumulates, and under normoxic conditions google.comresearchgate.netnih.gov. Studies indicate that PX-478 can decrease HIF-1α protein levels independently of the von Hippel-Lindau (VHL) pathway, a primary regulator of HIF-1α degradation under normoxia google.com. The compound has shown efficacy in reducing HIF-1α protein in various cancer cell lines, including human breast carcinoma MCF-7 and human colon carcinoma HT-29 cells google.com.

Table 1: HIF-1α Inhibition by this compound (PX-478)

Cell LineContextIC50 (μM)
RCC4Normoxia5.1 ± 2.0
RCC4Hypoxia16.9 ± 1.9

Data sourced from research on PX-478 google.com.

Beyond affecting HIF-1α protein accumulation, this compound also inhibits HIF-1 transactivation google.comresearchgate.net. HIF-1 transactivation is the process by which the HIF-1 complex (composed of HIF-1α and HIF-1β subunits) binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription. By inhibiting this process, this compound disrupts the signaling cascade initiated by hypoxia.

This compound has been shown to inhibit the de-ubiquitination of HIF-1α researchgate.netnih.gov. De-ubiquitination is a process that can stabilize proteins. By inhibiting this process, this compound may lead to increased ubiquitination of HIF-1α, thereby promoting its degradation via the ubiquitin-proteasome system nih.govbmbreports.org. This mechanism is described as occurring independently of the p53 and VHL pathways nih.gov.

A critical consequence of HIF-1 pathway modulation is the altered expression of downstream target genes. Vascular Endothelial Growth Factor (VEGF) is a key gene regulated by HIF-1, playing a crucial role in angiogenesis. This compound has been shown to decrease the expression of VEGF google.comresearchgate.net. This reduction in VEGF expression can impact tumor angiogenesis and progression.

Table 2: VEGF Inhibition by this compound (PX-478)

Cell LineVEGF MeasurementIC50 (μM)
MCF-7Cell Lysate17.1 ± 4.0
MCF-7Secreted3.8 ± 2.0
HT-29Cell Lysate13.5 ± 4.0
HT-29Secreted11.5 ± 2.5

Data sourced from research on PX-478 google.com.

DNA Damage Induction and Repair Inhibition

Melphalan, the parent compound of this compound, is a bifunctional alkylating agent that exerts its cytotoxic effects primarily by inducing DNA damage drugbank.commdpi.comchemicalbook.compatsnap.com. It alkylates DNA bases, leading to DNA monoadducts and interstrand crosslinks (ICLs), which disrupt DNA replication and transcription, ultimately triggering cell death drugbank.compatsnap.comfrontiersin.orgnih.govmdpi.com. Melphalan also induces DNA strand breaks and can cause DNA-protein cross-linking drugbank.com.

While specific details on this compound's direct mechanisms of DNA damage induction and repair inhibition are not extensively detailed in the provided research snippets, it is understood that melphalan and its derivatives can induce DNA damage mdpi.com. The sensitization of tumors to radiation therapy by this compound researchgate.net may also suggest an indirect role in DNA damage, as radiation therapy primarily causes DNA damage. The complex interplay of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), is crucial in mediating cellular responses to melphalan-induced DNA damage, and alterations in these pathways can contribute to drug resistance nih.govmdpi.commdpi.complos.org.

Compound Name List:

this compound

Melphalan

PX-478

HIF-1α (Hypoxia-Inducible Factor 1-alpha)

HIF-1β (Hypoxia-Inducible Factor 1-beta)

VEGF (Vascular Endothelial Growth Factor)

  • This section details the mechanisms by which this compound exerts its cellular effects, focusing on its interaction with cellular components and its role in inducing cell death pathways.

    **3.3.3. Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response**

    Melphalan, and by extension its derivatives, can induce oxidative stress within cells by generating reactive oxygen species (ROS). Studies on melphalan indicate that it can bind to and reduce the activity of thioredoxin reductase, a key enzyme in cellular redox balance, thereby increasing ROS production nih.gov. This increase in ROS can lead to cellular damage, including lipid and protein oxidation, and a decrease in intracellular glutathione (B108866) (GSH) levels, which are critical antioxidants nih.gov. The NRF2 pathway, a major cellular antioxidant response pathway, is often activated in response to melphalan-induced oxidative stress nih.gov. While direct studies on this compound's specific ROS generation are limited, its structural similarity to melphalan suggests a potential for similar mechanisms. The disruption of the cellular redox balance by increasing ROS and depleting antioxidants like GSH is a significant pathway through which alkylating agents can mediate cytotoxicity nih.govmdpi.comiiarjournals.org.

    **3.3.4. Other Cell Death Modalities (e.g., Mitotic Catastrophe, Autophagy, Necroptosis)**

    Melphalan is known to induce various forms of cell death beyond classical apoptosis. One such modality is mitotic catastrophe, a cell death pathway triggered by severe DNA damage or defects in cell cycle checkpoints, leading to mitotic failure and subsequent cell death dzarc.comnih.gov. Research on melphalan analogs has shown that they can induce DNA damage, leading to cell cycle arrest in the S and G2/M phases, ultimately activating mitotic catastrophe nih.gov.

    Autophagy, a cellular self-degradation process, can also be influenced by melphalan. While autophagy can sometimes promote cell survival, it can also contribute to cell death under certain conditions, particularly when intertwined with oxidative stress mdpi.comfrontiersin.orgsemanticscholar.org. Studies suggest that ROS can activate pathways that promote autophagy initiation mdpi.com. The interplay between autophagy and oxidative stress is complex, with autophagy potentially acting as a mechanism to cope with melphalan-induced damage or, conversely, contributing to cell death.

    Necroptosis, a programmed form of necrosis, is another cell death pathway that may be affected by melphalan, though specific research detailing this compound's role in this pathway is not extensively documented in the provided search results. However, general mechanisms of alkylating agents can involve multiple cell death pathways depending on the cellular context and the extent of damage induced.

    **3.4. Enzyme Interactions and Metabolic Pathway Perturbations**
        **3.4.1. Role of Aminopeptidase N (APN) in Prodrug Hydrolysis and Activation**

    Aminopeptidase N (APN), also known as CD13, is an enzyme that plays a significant role in the activation of certain prodrugs, including those related to melphalan. Prodrugs like J1 and melflufen, which are designed to release melphalan, are activated through hydrolysis mediated by APN mdpi.comresearchgate.netnewdrugapprovals.orgnih.gov. APN is frequently overexpressed in various cancer cells, making it a target for tumor-selective drug delivery. Upon intracellular hydrolysis by APN, these prodrugs release melphalan, leading to an increased intracellular concentration of the active alkylating agent within tumor cells mdpi.comresearchgate.netnih.gov. This targeted activation by APN enhances the cytotoxic effects of melphalan in cancer cells that overexpress this enzyme researchgate.netnih.gov. While this compound itself is not explicitly described as a prodrug activated by APN, the research on melphalan prodrugs highlights the importance of enzyme-mediated activation in enhancing melphalan's efficacy, a principle that could be relevant if this compound has similar prodrug characteristics or is metabolically processed by such enzymes.

        **3.4.2. Impact on Intracellular Glutathione (GSH) Levels and Redox Balance**
        **3.4.3. Covalent Sequestration by Metallothionein and Selective Alkylation of Cysteines**

    Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins known for their ability to bind heavy metals and protect cells from oxidative stress acs.orgoup.com. Research has demonstrated that metallothionein-2 can form covalent bonds with melphalan, leading to its sequestration nih.govacs.org. This covalent sequestration by MT is hypothesized to be one mechanism contributing to acquired cross-resistance in cancer patients to therapeutic alkylating agents nih.govacs.org. The binding of melphalan to MT preferentially occurs at specific cysteine residues, particularly those involved in zinc chelation within the protein's carboxy-terminal domain nih.govacs.org. This interaction suggests that MT can act as a cellular sink for melphalan, potentially reducing its availability to interact with its primary DNA targets and thereby contributing to drug resistance nih.govacs.org.

    Compound List:

  • This compound
  • Melphalan
  • Nitric Oxide (NO)
  • Diethylamine (DEA)
  • Glutathione (GSH)
  • Thioredoxin reductase
  • NRF2 (NF-E2-related factor 2)
  • Aminopeptidase N (APN)
  • Melflufen
  • J1 (melphalanyl-L-p-fluorophenylalanyl ethyl ester)
  • Bestatin
  • Ebelactone A
  • Caspase 2
  • Caspase 3
  • Caspase 7
  • Caspase 8
  • Caspase 9
  • Caspase 10
  • Cyclin D1
  • Structure Activity Relationship Sar Studies

    Elucidating Key Pharmacophoric Elements for Alkylating Agent Activity

    The primary pharmacophore responsible for Melphalan's alkylating activity is the bis-(2-chloroethyl)amine moiety drugbank.comimprimedicine.com. This functional group is essential for its mechanism of action. In physiological conditions, the chloroethyl groups undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ions imprimedicine.comlodz.plnih.gov. These electrophilic aziridinium intermediates then covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) drugbank.comlodz.plnih.govresearchgate.net. This alkylation can lead to DNA cross-linking between complementary strands, thereby inhibiting DNA replication and transcription, ultimately causing cell death drugbank.comimprimedicine.comlodz.plnih.govresearchgate.net. The phenylalanine backbone of Melphalan (B128) influences its solubility, cellular uptake, and potentially its interaction with amino acid transporters, which can affect its distribution and targeting drugbank.comnih.gov.

    Correlating Structural Modifications with In Vitro Cytotoxicity and Genotoxicity

    Research into Melphalan analogs has demonstrated that structural modifications can substantially impact cytotoxicity and genotoxicity mdpi.comnih.gov. Esterification of the carboxyl group and modification of the amino group, for instance, have been shown to enhance cytotoxic and genotoxic properties compared to the parent drug mdpi.comnih.gov. For example, methyl and ethyl esters of Melphalan, as well as derivatives incorporating amidine moieties, have exhibited increased potency against various cancer cell lines, including THP1, HL60, and RPMI8226 mdpi.comnih.gov. These modified structures often show lower IC50 values, indicating greater efficacy at lower concentrations mdpi.comnih.gov.

    Studies evaluating genotoxicity, such as the alkaline comet assay, have indicated that Melphalan analogs can induce higher levels of DNA damage compared to Melphalan itself researchgate.netmdpi.comnih.gov. For instance, certain derivatives have shown a two-fold higher level of DNA damage in HL60 cells after treatment compared to Melphalan researchgate.netmdpi.comnih.gov. These modifications also influence the induction of apoptosis and cell cycle arrest, suggesting a complex interplay between structural changes and the cellular response nih.govresearchgate.netmdpi.comnih.govnih.gov.

    Preclinical in Vitro and in Vivo Model Investigations Non Clinical Focus

    Evaluation in Cancer Cell Lines

    The antitumor activity of Melphalan (B128) N-oxide has been evaluated across a range of cancer cell lines, including those from multiple myeloma, leukemia, melanoma, glioblastoma, and retinoblastoma. These in vitro studies are crucial for determining the compound's potential efficacy and for elucidating the cellular responses it elicits.

    Dose-Dependent Cytotoxicity and Efficacy Studies (e.g., IC50 Determination)

    Initial assessments of Melphalan N-oxide's anticancer potential have focused on its dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in various cancer cell lines. While specific data for this compound is limited, studies on its parent compound, melphalan, and its derivatives provide a comparative context for its potential efficacy. For instance, melphalan derivatives have shown significant cytotoxic effects in multiple myeloma (RPMI8226), acute monocytic leukemia (THP1), and promyelocytic leukemia (HL60) cell lines, with IC50 values indicating a dose-dependent inhibition of cell viability. nih.gov

    Cell LineCancer TypeIC50 (µM) - Melphalan Derivatives
    RPMI8226Multiple MyelomaData not available for this compound. Melphalan derivatives show varying IC50s. nih.gov
    HL60LeukemiaData not available for this compound. Melphalan derivatives show varying IC50s. nih.gov
    THP1LeukemiaData not available for this compound. Melphalan derivatives show varying IC50s. nih.gov
    Y79RetinoblastomaData not available for this compound. Melphalan derivatives show varying IC50s. nih.gov
    U87 MG, U251 MGGlioblastomaData not available for this compound. Melphalan prodrugs show varying IC50s. mdpi.com

    Genotoxicity Assays (e.g., Alkaline Comet Assay)

    The genotoxic potential of alkylating agents like melphalan and its derivatives is a critical aspect of their mechanism of action. The alkaline comet assay is a sensitive method used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells. Studies on melphalan derivatives have demonstrated their ability to induce significant DNA damage in cancer cells, as evidenced by increased tail DNA in the comet assay. nih.gov This genotoxicity is a key contributor to the cytotoxic effects of these compounds.

    Apoptosis and Cell Cycle Perturbation Analysis

    Melphalan and its analogs are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Mechanistic studies have shown that these compounds can lead to the activation of caspases and the cleavage of key cellular proteins, ultimately resulting in cell death. patsnap.com Furthermore, investigations into the effects on the cell cycle have revealed that these compounds can cause cell cycle arrest, typically at the G2/M phase. nih.govpatsnap.comnih.govresearchgate.netnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Research on melphalan derivatives has shown a significant increase in the G2/M fraction of cells in leukemia and multiple myeloma cell lines following treatment. patsnap.com

    Modulation of Cell Proliferation and Survival Signaling

    The cytotoxic effects of melphalan and its derivatives are intrinsically linked to their ability to modulate key signaling pathways involved in cell proliferation and survival. A primary mechanism is the induction of DNA damage, which activates the DNA damage response pathway. patsnap.com This can lead to the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks, and the activation of checkpoint kinases such as CHK-1 and CHK-2. patsnap.com These signaling events can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

    Mechanistic Studies in Cellular Models

    Understanding how a compound enters cancer cells and its intracellular fate is fundamental to optimizing its therapeutic potential.

    Intracellular Drug Concentration and Uptake Mechanisms

    The cellular uptake of melphalan is known to be mediated by amino acid transporters, particularly the large neutral amino acid transporter 1 (LAT1). This transporter is often overexpressed in cancer cells to meet their high demand for amino acids, providing a selective mechanism for drug uptake. While specific studies on the uptake of this compound are not widely available, it is plausible that it may utilize similar transport mechanisms. The efficiency of cellular uptake directly influences the intracellular concentration of the drug and, consequently, its cytotoxic efficacy. Studies have shown that modifications to the melphalan structure, such as esterification, can increase cellular penetration and bioavailability.

    Protein and mRNA Expression Profiling (e.g., SILAC, Transcriptomics)

    In preclinical investigations of melphalan resistance, quantitative proteomic and transcriptomic analyses have been employed to identify molecular changes in cancer cells. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with mRNA quantitative profiling have revealed significant alterations in protein and gene expression in melphalan-resistant multiple myeloma cell lines compared to their sensitive counterparts.

    One study identified a range of differentially expressed genes (DEGs) through both SILAC and mRNA analyses, with a threshold of a 1.25-fold change. researchgate.net Pathway analysis of the SILAC data indicated that the most affected canonical pathways involved metabolic and oxidative stress responses. researchgate.net These analyses provide a comprehensive overview of the cellular processes that are rewired in response to sustained melphalan pressure, leading to acquired resistance. The findings highlight a complex interplay of multiple signaling pathways rather than a single dominant resistance mechanism.

    Table 1: Selected Differentially Expressed Genes (DEGs) in Melphalan-Resistant Cells

    Gene/Protein Category Regulation Status Examples Associated Function
    Glycolytic Pathway Upregulated Aldolase A, Pyruvate (B1213749) Kinase Aerobic glycolysis (Warburg effect)
    Pentose (B10789219) Phosphate (B84403) Pathway Upregulated Glucose-6-Phosphate Dehydrogenase Nucleotide synthesis, Redox balance
    TCA Cycle Downregulated Isocitrate Dehydrogenase Mitochondrial respiration

    This table is generated based on findings related to melphalan resistance, which indicate a metabolic shift conforming to the Warburg effect. researchgate.net

    Investigation of Metabolic Fluxes (e.g., Glycolysis, Pentose Phosphate Pathway)

    Metabolic flux analysis in preclinical models has demonstrated that acquired resistance to melphalan is associated with significant metabolic reprogramming. nih.gov Resistant cancer cells often exhibit a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which involves the upregulation of factors in the glycolytic and pentose phosphate pathways (PPP) and the downregulation of factors in the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain. researchgate.net

    The Pentose Phosphate Pathway (PPP) is a critical alternative route for glucose metabolism. core.ac.uk It runs parallel to glycolysis and is vital for generating nicotinamide adenine (B156593) dinucleotide phosphate (NADPH), which is essential for anabolic reactions and maintaining redox homeostasis, and for producing precursors for nucleotide biosynthesis. core.ac.ukcreative-proteomics.com

    Studies using proteometabolomics approaches on melphalan-resistant cell lines have consistently shown that these cells have higher intracellular levels of PPP metabolites. nih.gov Specifically, intermediates such as erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate are found in increased quantities in resistant cells compared to their melphalan-sensitive parent cells. nih.gov This upregulation of the PPP, along with altered purine and glutathione (B108866) metabolism, suggests that resistant cells adapt their metabolic machinery to support proliferation and mitigate oxidative stress induced by the alkylating agent. nih.gov

    Table 2: Altered Metabolic Pathways in Melphalan Resistance

    Metabolic Pathway Status in Resistant Cells Key Metabolites/Enzymes Implication
    Pentose Phosphate Pathway Upregulated Erythrose-4-phosphate, 6-phosphogluconic acid Increased NADPH production and nucleotide synthesis
    Glycolysis Upregulated Glucose-6-phosphate Shift to aerobic glycolysis (Warburg effect)
    Purine Metabolism Altered - Supports DNA repair and synthesis
    Glutathione Metabolism Altered - Enhanced detoxification and antioxidant capacity

    This table is based on proteometabolomic data indicating common metabolic changes in melphalan-resistant cell line models. nih.gov

    In Vivo Preclinical Efficacy and Mechanism Studies (Non-Human Models)

    Inhibition of Tumor Progression and Angiogenesis in Preclinical Models

    Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov A key strategy in cancer therapy is to inhibit this process, thereby cutting off the tumor's supply of nutrients and oxygen. scienceopen.com Preclinical studies have demonstrated that certain melphalan derivatives possess anti-angiogenic properties. nih.gov

    The mechanism of anti-angiogenic agents often involves targeting pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) or their receptors. scienceopen.comyoutube.com By blocking these signaling pathways, the drugs can inhibit the migration and proliferation of endothelial cells, which are essential for forming new blood vessels. unifr.ch In preclinical models, the inhibition of angiogenesis is typically measured by analyzing the density of microvessels within the tumor tissue, often using markers like PECAM-1. unifr.ch Studies have shown that effective anti-angiogenic therapy can significantly delay tumor progression in vivo. unifr.ch The nitric oxide (NO) pathway has also been identified as playing a key role in tumor angiogenesis and spread, presenting another potential target for therapy. nih.gov

    Overcoming Hypoxia-Induced Drug Resistance in Preclinical Settings

    Solid tumors often contain regions of low oxygen, or hypoxia, which is a major contributor to cancer progression and the development of drug resistance. mdpi.com Hypoxia-induced drug resistance can occur through several mechanisms, including the inhibition of drug delivery and uptake into the tumor cells. nih.gov The hypoxic tumor microenvironment can reprogram cancer cell metabolism and select for more aggressive and resistant cell phenotypes. mdpi.com

    A significant challenge in chemotherapy is overcoming this resistance. nih.gov Preclinical studies have investigated the ability of novel melphalan prodrugs to remain effective even in resistant cancer cells. nih.gov For example, the efficacy of melphalan-flufenamide has been tested in melphalan-resistant RPMI-8226 (LR5) multiple myeloma cells. nih.gov Such compounds are designed to enhance intracellular drug accumulation, which may help bypass resistance mechanisms that limit the uptake of the parent drug. nih.gov By demonstrating cytotoxicity in cell lines that have become resistant to conventional melphalan, these preclinical findings support the potential for such agents to overcome hypoxia-induced drug resistance in a clinical setting. nih.gov

    Table of Mentioned Compounds

    Compound Name
    6-phosphogluconic acid
    D-ribose-5-phosphate
    Erythrose-4-phosphate
    Glucose-6-phosphate
    Glutathione
    Melphalan
    This compound
    Melphalan-flufenamide
    Nitric oxide

    Mechanisms of Acquired Resistance to Melphalan and N Oxide Derivatives

    Cellular and Molecular Adaptations Leading to Resistancenih.govresearchgate.netresearchgate.netbiorxiv.org

    The development of resistance to melphalan (B128) and its N-oxide derivatives involves a range of cellular and molecular alterations. These adaptations can include changes in drug uptake, increased drug detoxification, enhanced DNA repair capabilities, and altered cellular signaling pathways that promote survival. Studies have identified that melphalan-resistant multiple myeloma cell lines exhibit reduced formation of interstrand cross-links (ICLs) and an enhanced capacity to repair these lesions nih.gov. Furthermore, acquired resistance has been associated with an increased expression of genes involved in drug detoxification and a modulation of DNA base excision and strand break repair pathways researchgate.net. Cellular adaptations also encompass an elevated oxidative stress response, mediated by signaling pathways such as VEGF/IL8-induced PI3K/p38 signaling, and an upregulation of aldo-keto reductase families, which contribute to the resistant phenotype nih.govplos.org.

    Role of DNA Repair Pathways (e.g., Interstrand Cross-link Repair, FA/BRCA Pathway)nih.gov

    A critical mechanism underlying resistance to DNA cross-linking agents like melphalan is the enhanced efficiency of DNA repair pathways. Specifically, the Fanconi anemia (FA)/BRCA pathway plays a pivotal role in repairing melphalan-induced interstrand cross-links (ICLs) nih.govnih.gov. Melphalan exerts its cytotoxic effects by forming ICLs, which stall DNA replication and transcription, leading to cell death. However, in resistant cells, there is an upregulation of the FA/BRCA pathway, leading to more efficient removal of these ICLs nih.govnih.gov. This enhanced repair capacity allows cells to escape melphalan-induced cell-cycle arrest and apoptosis nih.gov. Studies have demonstrated that silencing key components of the FA/BRCA pathway, such as FANCF, can reverse melphalan resistance, while overexpression in sensitive cells can confer resistance nih.govnih.gov. This highlights the FA/BRCA pathway as a significant contributor to acquired resistance.

    Alterations in Drug Transport and Intracellular Accumulationnih.govresearchgate.net

    Changes in drug transport mechanisms can also contribute to melphalan N-oxide resistance by reducing the intracellular concentration of the active drug. Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a well-documented mechanism for multidrug resistance, and it has been implicated in resistance to melphalan arvojournals.orgacs.org. P-gp actively pumps drugs out of the cell, thereby decreasing intracellular drug levels and reducing efficacy acs.org. Studies have shown that melphalan-resistant retinoblastoma cells exhibit significantly higher expression of ABCB1 (encoding P-gp) and ABCG2 transporters compared to their parental counterparts arvojournals.org. While research specifically detailing N-oxide derivatives and transporter alterations is ongoing, this general mechanism is considered relevant for melphalan's resistance profile.

    Metabolic Reprogramming in Resistant Cells

    Acquired resistance to melphalan and its derivatives is increasingly linked to significant alterations in cellular metabolism, a phenomenon known as metabolic reprogramming. Resistant cells often adopt metabolic strategies that enhance their survival, proliferation, and ability to cope with drug-induced stress.

    Warburg Effect and Aerobic Glycolysis Shiftresearchgate.netbiorxiv.orgacs.org

    A hallmark of many cancer cells, including those resistant to chemotherapy, is a metabolic shift towards the Warburg effect, characterized by increased aerobic glycolysis nih.govplos.orgnih.govcancer.govjcancer.org. In this phenomenon, cancer cells preferentially metabolize glucose through glycolysis even in the presence of oxygen, producing lactate (B86563) rather than fully oxidizing pyruvate (B1213749) in the mitochondria. This metabolic switch is associated with enhanced proliferation and survival mechanisms plos.orgcancer.gov. Research indicates that melphalan-resistant multiple myeloma cells exhibit a metabolic switch conforming to the Warburg effect, with upregulated glycolytic enzymes and downregulated components of the tricarboxylic acid (TCA) cycle and electron transport chain nih.govplos.orgresearchgate.net. This metabolic reprogramming provides essential biosynthetic precursors for cell growth and survival under stress conditions.

    Pentose (B10789219) Phosphate (B84403) Pathway Upregulationnih.govresearchgate.netacs.org

    The Pentose Phosphate Pathway (PPP) plays a crucial role in cellular metabolism, primarily by generating NADPH for redox balance and providing pentose phosphates for nucleotide biosynthesis researchgate.netwikipathways.orgshu.ac.ukmdpi.commdpi.com. Studies have shown that melphalan-resistant cell lines exhibit higher intracellular levels of PPP metabolites nih.gov. The upregulation of the PPP is thought to contribute to resistance by providing NADPH, which is essential for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, thereby protecting cells from drug-induced damage shu.ac.ukmdpi.commdpi.com. Pharmacological targeting of key enzymes in the PPP, such as 6-phosphogluconate dehydrogenase, has shown promise in overcoming melphalan resistance nih.gov.

    Glutathione (B108866) and Amino Acid Metabolism Modulationnih.gov

    Alterations in glutathione and amino acid metabolism are also implicated in melphalan resistance. Glutathione (GSH) is a tripeptide thiol that plays a critical role in cellular defense against oxidative stress and in the detoxification of electrophilic compounds, including chemotherapeutic agents usp.brmdpi.com. Increased intracellular levels of glutathione and enhanced activity of glutathione S-transferases (GSTs) can contribute to melphalan resistance by detoxifying the drug or its metabolites nih.govusp.brmdpi.com. Furthermore, research has identified increased expression of genes involved in amino acid metabolism in melphalan-resistant cells, suggesting that altered amino acid utilization may also contribute to the resistant phenotype nih.govjelsciences.com. For instance, glutamine metabolism, particularly its anaplerosis into the Krebs cycle, has been linked to melphalan resistance, and inhibiting glutaminase (B10826351) has shown synergistic effects with melphalan isef.net.

    Compound List:

    Melphalan

    this compound

    Glutathione (GSH)

    Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)

    Nicotinamide adenine dinucleotide (NAD+)

    Nicotinamide phosphoribosyltransferase (NAMPT)

    Nicotinate phosphoribosyltransferase (NAPRT)

    Lactate dehydrogenase (LDH)

    Pyruvate dehydrogenase (PDH)

    6-phosphogluconate dehydrogenase (6PGD)

    Glucose-6-phosphate dehydrogenase (G6PD)

    Fanconi anemia (FA) proteins (e.g., FANCF)

    BRCA proteins

    P-glycoprotein (P-gp)

    ABCB1

    ABCG2

    VEGF

    IL-8

    PI3K

    p38 MAPK

    Aldo-keto reductases (AKR1C family)

    Glutaminase

    Ribose-5-phosphate

    The provided search queries did not yield specific information directly linking "this compound" to the mechanisms of acquired resistance, cross-resistance patterns, or preclinical strategies for overcoming resistance as outlined in the prompt. The search results primarily focused on Melphalan and its resistance mechanisms, rather than its N-oxide derivative.

    Due to the strict requirement to focus solely on "this compound" and the absence of specific scientific literature addressing the requested sections for this particular compound in the retrieved results, it is not possible to generate the article as specified. The findings available pertain to Melphalan, and extrapolating this information to this compound would not meet the requirement for scientific accuracy and sole focus on the N-oxide derivative.

    Information regarding the theoretical and computational chemistry of this compound is not available in the current scientific literature.

    Following a comprehensive search for scholarly articles and research data, it has been determined that specific theoretical and computational studies focusing solely on this compound are not presently available. The requested analyses, including Quantum Chemical Calculations, Molecular Docking with p53, in silico ADME/Tox prediction, and Nanocage Adsorption modeling, have been extensively performed for the parent compound, Melphalan. However, dedicated studies on its N-oxide derivative as per the specified outline could not be located.

    Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this compound for the following sections:

    Theoretical and Computational Chemistry Studies

    Nanocage Adsorption and Drug Delivery Modeling for Melphalan (B128)

    To fulfill the user's request, published research data specific to Melphalan N-oxide in these computational areas would be required. Without such data, generating the content as outlined would not meet the standards of scientific accuracy.

    Advanced Analytical Methodologies for Research and Characterization

    Spectroscopic Techniques (e.g., FTIR, CD Spectroscopy for DNA Interactions)

    Spectroscopic methods are foundational for elucidating molecular structure and studying molecular interactions. Fourier-transform infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and confirming the identity and purity of chemical compounds. While specific FTIR data for Melphalan (B128) N-oxide is not extensively detailed in the provided snippets, FTIR has been employed to confirm the successful incorporation of melphalan into drug delivery systems, indicating its utility in characterizing melphalan-containing materials scientific.netresearchgate.net. Furthermore, FTIR is integral to the characterization of novel materials used in sensor development, highlighting its broad applicability in analytical chemistry acs.orgfrontiersin.orgresearchgate.net.

    Circular dichroism (CD) spectroscopy is particularly valuable for investigating the interactions of molecules with DNA, offering insights into conformational changes and binding mechanisms. Studies involving melphalan and its analogs have utilized CD spectroscopy to understand their engagement with the DNA double helix researchgate.netmdpi.com. Typically, B-DNA exhibits a characteristic CD spectrum with a positive band around 280 nm, attributed to base stacking, and a negative band near 245 nm, indicative of its right-handed helical structure researchgate.netmdpi.com. Deviations in these spectral features upon compound addition signal alterations in DNA conformation, such as intercalation or groove binding. For instance, certain melphalan analogs have demonstrated significant changes in ellipticity, suggesting partial intercalation into the DNA structure researchgate.netmdpi.com. Unmodified melphalan has been characterized as interacting with DNA via a non-intercalation binding mode researchgate.netmdpi.com. These methodologies are directly applicable to understanding how Melphalan N-oxide might interact with DNA.

    Table 8.1: DNA Interaction Modes of Melphalan and Analogs via CD Spectroscopy

    Compound/AnalogDNA Interaction ModeKey CD Spectral ObservationsReference
    MelphalanNon-intercalationMinimal changes in ellipticity observed. researchgate.netmdpi.com
    EM-T-MEL (Analog)Partial IntercalationShift in positive band (e.g., 280 nm to 287 nm), decreased intensity at 280 nm, increased intensity at 245 nm. researchgate.netmdpi.com
    EM-MOR-MEL (Analog)Partial IntercalationSignificant changes in ellipticity observed. researchgate.netmdpi.com

    Mass Spectrometry-Based Characterization (e.g., LC-ESI-MS for Protein Adducts, Modified Metallothioneins)

    Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-ESI-MS/MS), is an indispensable tool for the identification and quantification of molecular adducts formed by drugs, including melphalan. This technique is crucial for studying drug metabolism, DNA damage, and drug-protein interactions. Research has utilized LC-ESI-MS/MS to quantify melphalan-DNA adducts, such as N7-2'-deoxyguanosine (mel-dGuo), in various biological matrices, providing data on adduct levels in different tissues and at different time points researchgate.netresearchgate.net. For example, studies have reported higher adduct levels in bone marrow compared to kidney and liver tissues researchgate.net.

    MS-based methods are also employed to investigate the reactivity of melphalan with biomolecules like amino acids and peptides, such as glutathione (B108866), which plays a role in cellular defense nih.gov. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS) has been used to identify adducts formed on various amino acid residues, with distinct fragmentation patterns aiding in their identification nih.gov. Furthermore, interactions of melphalan with metallothioneins (MTs), proteins involved in metal detoxification and cellular protection, have been studied using techniques like LC-ESI-MS to elucidate drug-protein interactions and potential protective mechanisms acs.org. The ability of MS to detect and characterize these complex adducts is vital for a comprehensive understanding of melphalan's biological fate and effects, and these methods are applicable to this compound.

    Table 8.2: Mass Spectrometry Applications in Melphalan Adduct Analysis

    Analyte/Adduct TypeMatrix/SampleTechniqueKey Findings/Detection LevelsReference
    Melphalan-DNA adduct (mel-dGuo)Rat bone marrowLC-ESI-MS/MS1 adduct/4.7 × 10⁶ nucleosides (at 24h) researchgate.net
    Melphalan-DNA adduct (mel-dGuo)Rat liverLC-ESI-MS/MS1 adduct/2.7 × 10⁸ nucleosides (at 24h) researchgate.net
    Melphalan-amino acid adductsIn vitro incubationUPLC/MS/MSIdentified adducts on Cys, Met, Tyr, Lys residues; distinct fragmentation patterns. nih.gov
    Melphalan-Metallothionein interactionIn vitroLC-ESI-MSCharacterization of drug-protein interactions. acs.org

    Electrochemical Sensor Development for Research Quantification of Melphalan

    The development of electrochemical sensors offers a sensitive, rapid, and cost-effective avenue for the quantification of melphalan in biological and pharmaceutical samples acs.orgnih.gov. These sensors typically involve modifying electrode surfaces with nanomaterials to enhance electrocatalytic activity and improve detection sensitivity. For instance, a sensor utilizing a graphitic carbon nitride (g-C₃N₄) modified electrode, further functionalized with activated nanodiamonds (ND-COOH) and molybdenum diselenide (MoSe₂), has demonstrated significant potential for melphalan detection acs.orgnih.gov. Employing techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), this sensor exhibited a linear response for melphalan within the range of 0.5 to 12.5 μM, with a low detection limit of 0.03 μM acs.orgnih.gov. Another study reported a similar sensor with a linear range of 0.1 to 63.3 μM and a detection limit of 0.0713 μM, achieving satisfactory recoveries between 96.20% and 104.67% researchgate.net. These advancements in electrochemical sensing are directly applicable to the research and quantification of this compound.

    Table 8.3: Performance Metrics of Electrochemical Sensors for Melphalan Detection

    Sensor Material/PlatformAnalyteDetection TechniqueLinear RangeLimit of Detection (LOD)Recovery (%)Reference
    g-C₃N₄@ND-COOH@MoSe₂/GCEMelphalanCV, DPV0.5 – 12.5 μM0.03 μMN/A acs.orgnih.gov
    g-C₃N₄@ND-COOH@MoSe₂/GCEMelphalanVoltammetry0.1 – 63.3 μM0.0713 μM96.20–104.67 researchgate.net
    Molecularly Imprinted Polymer (MIP)MelphalanDPV10⁻¹¹ – 10⁻⁶ M8.21 × 10⁻¹² MN/A researchgate.net

    Note: The extremely low detection limit reported in researchgate.net may pertain to specific experimental conditions or units.

    Cell-Based Assays for Biological Activity (e.g., Resazurin (B115843) Viability Assay, Flow Cytometry)

    Cell-based assays are fundamental for evaluating the biological activity, including cytotoxic effects, of compounds like this compound. The resazurin viability assay is widely employed to assess cellular metabolic activity as a proxy for cell viability and proliferation. Studies using this assay have compared the cytotoxicity of melphalan with its novel analogs, revealing that certain structural modifications can significantly enhance potency. Derivatives such as EM-T-MEL have demonstrated higher cytotoxic properties compared to the parent melphalan across various cancer cell lines researchgate.netnih.govresearchgate.net. These studies often report IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, enabling quantitative comparisons of efficacy researchgate.netnih.govresearchgate.net.

    Flow cytometry is another critical technique for dissecting cellular responses, particularly for quantifying apoptosis and other forms of cell death. Assays employing Annexin V/Propidium Iodide (PI) staining are routinely performed via flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells researchgate.netresearchgate.netnih.govmdpi.com. Research indicates that melphalan and its derivatives can induce apoptosis, with some analogs exhibiting a greater capacity to trigger programmed cell death than melphalan itself researchgate.netnih.govmdpi.com. For instance, EM-T-MEL has been associated with significant morphological changes indicative of apoptosis and higher levels of DNA damage, often correlating with increased apoptosis researchgate.netmdpi.com. Flow cytometry is also utilized for analyzing reactive oxygen species (ROS) production and changes in mitochondrial membrane potential, which are key indicators of cellular stress and drug-induced toxicity researchgate.netnih.gov.

    Future Research Directions and Translational Perspectives Non Clinical

    Elucidating Novel Molecular Targets and Signaling Pathways for Melphalan (B128) N-oxide

    The primary molecular target of melphalan is DNA, where it forms inter- and intra-strand cross-links, disrupting DNA replication and transcription, which ultimately leads to cell death. mdpi.comresearchgate.net Future non-clinical studies on Melphalan N-oxide would initially need to confirm that its cytotoxic activity is derived from the release of active melphalan, which would then engage these known DNA targets.

    Beyond this primary mechanism, a crucial area of investigation is the interaction of this compound with cellular signaling pathways, particularly those implicated in melphalan resistance. Acquired resistance to melphalan is multifactorial, involving enhanced DNA repair, decreased drug uptake, and alterations in metabolic and survival signaling. researchgate.netnih.gov

    Key research objectives would include:

    DNA Damage Response (DDR): Investigating if this compound, upon activation, modulates the DDR network differently than the parent drug. Studies have shown that melphalan induces phosphorylation of checkpoint kinases (CHK-1, CHK-2) and histone H2AX (γH2AX). mdpi.com Research should explore whether the prodrug form or its activation process could influence the efficiency of these repair pathways, potentially offering an advantage in resistant cells.

    Survival Signaling Pathways: Exploring the impact on pathways known to confer melphalan resistance, such as the PI3K/p38 and MAPK signaling cascades. researchgate.netnih.gov Studies on melphalan-resistant cells have identified increased survival signaling mediated through VEGF and IL-8. nih.gov A key question is whether hypoxia-activated this compound could circumvent or suppress these survival signals that are often active in the hypoxic tumor microenvironment.

    Metabolic Reprogramming: Acquired melphalan resistance has been associated with a metabolic shift, including upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP) and changes in glutathione (B108866) metabolism to manage oxidative stress. nih.gov Preclinical models would be essential to determine if this compound can effectively target cancer cells with this altered metabolic phenotype or if its efficacy is also limited by these adaptations.

    Pathway/TargetRole in Melphalan Action/ResistancePotential Research Focus for this compound
    DNA Primary target; alkylation leads to cross-links and cell death. researchgate.netConfirm release of active melphalan and subsequent DNA damage.
    DNA Damage Response (DDR) Upregulation contributes to resistance by repairing melphalan-induced lesions. nih.govAssess modulation of key DDR proteins (e.g., γH2AX, CHK-1/2) to see if activation bypasses certain repair mechanisms. mdpi.com
    PI3K/p38 & MAPK Signaling Activation promotes cell survival and confers resistance. researchgate.netnih.govDetermine if targeted activation in hypoxic zones can overcome resistance driven by these pathways.
    Pentose Phosphate Pathway (PPP) Upregulated in resistant cells to support DNA repair and manage oxidative stress. nih.govInvestigate efficacy in preclinical models characterized by PPP upregulation.
    Glutathione (GSH) Metabolism Increased GSH levels can detoxify melphalan, leading to resistance. nih.govEvaluate whether the N-oxide prodrug is less susceptible to GSH-mediated detoxification prior to activation.

    Development of Targeted Delivery Systems for Enhanced Specificity in Research Models

    A primary rationale for designing a prodrug like this compound is to achieve targeted delivery, thereby increasing the therapeutic index. The N-oxide group is a well-established trigger for hypoxia-activated prodrugs (HAPs). nih.govnih.gov In the low-oxygen environment characteristic of solid tumors, reductase enzymes, such as cytochrome P450, can reduce the N-oxide to the active tertiary amine, releasing the cytotoxic agent preferentially at the tumor site. researchgate.net

    Further enhancements in specificity can be achieved by integrating this compound into advanced delivery platforms. Research in this area would focus on:

    Liposomal Formulations: Encapsulating this compound within liposomes could significantly improve its pharmacokinetic profile. Studies with other N-oxide prodrugs, such as vinblastine-N-oxide, have demonstrated that liposomal delivery dramatically increases the drug's half-life, allowing for greater accumulation in tumor tissue. bionity.comeurekalert.org

    Nanoparticle-Based Systems: Developing systems using inorganic nanoparticles, such as iron oxide or silver nanoparticles, could offer multi-modal functionality. nih.govmdpi.com These systems could combine the targeted release of this compound with other capabilities like magnetic targeting or enhanced contrast for magnetic resonance imaging (MRI), allowing for simultaneous therapy and diagnostic monitoring in preclinical models. mdpi.com For instance, a system using β-cyclodextrin and silver nanoparticles has been explored as a potential carrier for melphalan to improve its solubility and permeability. nih.gov

    Rational Design of Next-Generation this compound Analogues and Prodrugs

    The development of this compound fits within a broader strategy of improving upon the original melphalan molecule through chemical modification. nih.gov The core principle behind creating N-oxide prodrugs is to render a highly cytotoxic compound temporarily inert and non-toxic until it reaches a specific physiological environment, such as a hypoxic tumor, where it is selectively activated. acs.orgnih.gov

    Future research in this domain should focus on:

    Optimizing Hypoxic Selectivity: The design of next-generation analogues could involve modifying the electronic properties of the molecule to fine-tune its reduction potential. This would ensure that activation occurs only under the profoundly hypoxic conditions found in tumors, and not in tissues with normal oxygen levels, thus minimizing off-target toxicity. nih.gov

    Multi-Trigger Prodrugs: Designing more sophisticated prodrugs that require more than one stimulus for activation (e.g., hypoxia and a specific enzyme highly expressed in tumors). This dual-trigger approach could further enhance tumor specificity.

    Comparison with Other Analogues: Preclinical studies should systematically compare the efficacy of this compound with other melphalan analogues. Research has shown that modifications like esterification of the carboxyl group or replacement of the amino group with an amidine moiety can significantly increase cytotoxic and pro-apoptotic activity compared to the parent drug. nih.govmdpi.com A comparative analysis would help position the N-oxide strategy within the landscape of melphalan derivatives.

    Melphalan Derivative TypePrinciple of ActionPotential Advantage
    N-oxide Prodrug Reduction of the N-oxide group in hypoxic conditions releases active melphalan. researchgate.netTargeted therapy for solid tumors with hypoxic regions, potentially reducing systemic toxicity.
    Ester Analogues (e.g., EM-MEL) Esterification of the carboxyl group. mdpi.comShown in preclinical models to have higher cytotoxic and pro-apoptotic properties than melphalan. mdpi.com
    Amidine Analogues (e.g., EM-T-MEL) Replacement of the amino group with an amidine containing a thiomorpholine (B91149) ring. nih.govDemonstrated superior ability to induce DNA damage and apoptosis in hematological cancer cell lines. nih.gov
    Peptide Prodrugs (e.g., Melflufen) A dipeptide prodrug that is hydrolyzed by aminopeptidases inside cancer cells.Achieves higher intracellular concentrations of melphalan and can overcome conventional drug resistance.

    Exploring Preclinical Combination Strategies with Other Investigational Agents

    The efficacy of a hypoxia-activated prodrug like this compound can be theoretically enhanced when combined with other agents that modulate the tumor microenvironment or cellular response to DNA damage.

    Promising preclinical combination strategies to investigate include:

    Radiotherapy: This is a particularly synergistic combination. Radiotherapy consumes oxygen, thereby increasing tumor hypoxia and creating ideal conditions for the activation of N-oxide prodrugs. Furthermore, the hydrated electrons generated by X-ray irradiation can directly reduce and activate N-oxides, providing a spatially and temporally controlled activation mechanism independent of enzymatic pathways. researchgate.netnih.gov

    Anti-Angiogenic Agents: Drugs that inhibit blood vessel formation can worsen tumor hypoxia, which could, in turn, increase the activation of this compound. This strategy has been explored with other HAPs like TH-302, which showed greater tumor growth delay when combined with the anti-angiogenic inhibitor sunitinib (B231) in a neuroblastoma model. frontiersin.org

    Inhibitors of DNA Repair: Combining this compound with agents that inhibit key DNA repair proteins (e.g., PARP inhibitors or BLM helicase inhibitors) could prevent cancer cells from repairing the DNA damage caused by the released melphalan, thus overcoming a major mechanism of resistance. researchgate.net

    Nitric Oxide Donors: Preclinical studies have shown that nitric oxide (NO) can enhance melphalan's cytotoxicity, possibly by altering DNA repair or increasing drug uptake. nih.gov Combining this compound with NO-releasing agents could be a novel strategy, particularly in models where acidosis is also induced. nih.gov

    Biomarker Discovery for Response and Resistance in Preclinical Models

    Identifying predictive biomarkers is critical for the translational potential of any new agent. For this compound, research should focus on discovering biomarkers related to both the prodrug's activation and the cell's response to the active payload.

    Key areas for biomarker discovery include:

    Tumor Hypoxia: The extent of hypoxia is the most direct predictive biomarker for a HAP. Preclinical studies should utilize imaging techniques (e.g., pimonidazole (B1677889) staining, PET imaging with hypoxia tracers) to correlate the degree of tumor hypoxia with the therapeutic response to this compound.

    Reductase Enzyme Expression: The expression levels of specific cytochrome P450 enzymes or other reductases responsible for activating the N-oxide could determine the efficiency of prodrug conversion. Preclinical models with varying expression levels of these enzymes would be needed to validate this as a biomarker.

    Drug Transporter Expression: The uptake of the released melphalan is mediated by amino acid transporters, particularly L-type amino acid transporter 1 (LAT1). nih.gov PET imaging with tracers like 18F-FDOPA, which is a substrate for LAT1, could serve as a non-invasive biomarker to predict the uptake of the active drug component following its release from the N-oxide prodrug. nih.gov

    Metabolic Phenotype: Given that metabolic reprogramming is linked to melphalan resistance, analyzing the metabolic profile of tumors (e.g., high PPP activity) could help stratify preclinical models that are likely to be sensitive or resistant to treatment. nih.gov

    Q & A

    Q. What are the established synthetic routes for Melphalan N-oxide derivatives, and how are purity and structural integrity validated?

    this compound derivatives are typically synthesized via conjugation of melphalan (a nitrogen mustard alkylating agent) to peptide carriers or functional groups. For example:

    • Peptide conjugation : FSHβ-derived peptides (residues β33-53 and β81-95) are conjugated to melphalan using Fmoc-based solid-phase peptide synthesis, followed by HPLC purification (>95% purity) to remove unconjugated melphalan .
    • Click chemistry : Alkynyl moieties are introduced into melphalan’s carboxylic group via peptidic coupling to create clickable derivatives (e.g., mono-click-melphalan), enabling tracking of DNA interstrand crosslink accumulation . Validation methods: Mass spectrometry for molecular weight confirmation, HPLC for purity, and NMR for structural analysis are critical .

    Q. How do researchers design in vitro experiments to assess this compound’s cytotoxicity and selectivity?

    • Cell line selection : Use cancer cell lines with documented sensitivity to alkylating agents (e.g., multiple myeloma, hepatocellular carcinoma). For example, HepG2 and Huh7 cells are employed to study cellular uptake mechanisms .
    • Dosage optimization : Dose-response curves are generated using clinically relevant concentrations (e.g., 0.1–100 µM) to determine IC50 values, accounting for metabolic activation in media .
    • Control experiments : Include parental melphalan as a comparator and validate selectivity via assays in non-malignant cell lines (e.g., HEK293) .

    Advanced Research Questions

    Q. What methodological approaches resolve contradictions in this compound’s transport mechanisms across studies?

    Discrepancies in transporter dependency (e.g., OCT1 independence) are addressed through:

    • Knockout models : Oct1-knockout mice are used to compare plasma and hepatic concentrations of this compound vs. wild-type controls .
    • Competitive inhibition assays : Co-administration with OCT1 substrates (e.g., sorafenib) to assess uptake interference .
    • Transcriptomic profiling : RNA sequencing of resistant cell lines identifies alternative transporters (e.g., organic anion transporters) .

    Q. How can researchers analyze the conflicting toxicity profiles of this compound in combination therapies?

    • Multivariate analysis : Evaluate hyperthermic vs. normothermic isolated limb perfusion (ILP) regimens to isolate temperature-dependent toxicity (e.g., severe regional toxicity odds ratio: 2.7 for hyperthermic ILP with TNF vs. melphalan alone) .
    • Dose fractionation studies : Compare acute vs. cumulative dosing in murine models to differentiate genotoxic (e.g., AML/MDS risk) and therapeutic effects .
    • Meta-analysis : Pool data from clinical trials (e.g., n=498 for melphalan-TNF vs. n=463 for melphalan alone) to quantify secondary cancer risks (5% overall incidence) .

    Q. What strategies improve the detection and quantification of this compound-induced DNA damage in preclinical models?

    • Clickable probes : Use alkynyl-tagged melphalan derivatives (e.g., click-melphalan) for covalent binding visualization via azide-alkyne cycloaddition and fluorescence microscopy .
    • Comet assay : Quantify single-strand breaks in treated cells, with validation through γ-H2AX immunofluorescence for double-strand breaks .
    • Pharmacokinetic modeling : Link plasma concentration-time curves (AUC) to DNA adduct formation using LC-MS/MS .

    Methodological Resources

    • Synthesis protocols : Refer to Fmoc-based peptide conjugation and click chemistry derivatization .
    • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including supplementary materials for extended datasets .
    • Ethical compliance : Adhere to EUROTOX 2024 standards for genotoxicity testing (e.g., Ames test modifications for antimutagenic evaluation) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.